Pentolinium

Übersicht

Beschreibung

Pentolinium ist ein Ganglienblocker, der als Antagonist des nikotinischen Acetylcholinrezeptors wirkt. Es wird hauptsächlich als Antihypertensivum während chirurgischer Eingriffe oder zur Kontrolle hypertensiver Krisen eingesetzt . Die Verbindung wird als Pentoliniumtartrat-Salz formuliert und ist bekannt für seine Fähigkeit, die Freisetzung von Noradrenalin und Adrenalin aus adrenergen Nerven zu hemmen, was zu einer Glättsmuskelrelaxation und Vasodilatation führt .

Vorbereitungsmethoden

Pentolinium kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Pyrrolidinderivate beinhalten. Der Syntheseweg beinhaltet typischerweise die Alkylierung von Pyrrolidin mit einem geeigneten Alkylhalogenid, gefolgt von einer Quaternisierung, um das Endprodukt zu bilden . Industrielle Produktionsmethoden können die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und der Verwendung von Katalysatoren umfassen, um Ausbeute und Reinheit zu erhöhen .

Analyse Chemischer Reaktionen

Pentolinium durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pentolinium hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Ganglienblockern und deren Wechselwirkungen mit nikotinischen Acetylcholinrezeptoren.

Biologie: Einsatz in der Forschung, um die Mechanismen der Neurotransmitterfreisetzung und Rezeptorbindung zu verstehen.

Medizin: Untersucht auf sein Potenzial zur Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen.

Industrie: Verwendet bei der Entwicklung neuer Antihypertensiva und anderer therapeutischer Mittel

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an den nikotinischen Acetylcholinrezeptor an Ganglien. Dieser Rezeptor/Kanal ist durchlässig für eine Reihe von zweiwertigen Kationen, einschließlich Calcium. Der Einstrom von Calcium kann einen Kaliumstrom aktivieren, der die Zellmembran hyperpolarisiert. Eine Blockade des Rezeptors führt zu einer Glättsmuskelrelaxation und Vasodilatation . Die beteiligten molekularen Zielstrukturen umfassen die neuronalen Acetylcholinrezeptor-Untereinheiten Alpha-3, Beta-4 und Alpha-10 .

Wirkmechanismus

Pentolinium exerts its effects by binding to the nicotinic acetylcholine receptor at ganglionic sites. This receptor/channel is permeable to a range of divalent cations, including calcium. The influx of calcium may activate a potassium current, which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilation . The molecular targets involved include the neuronal acetylcholine receptor subunits alpha-3, beta-4, and alpha-10 .

Vergleich Mit ähnlichen Verbindungen

Pentolinium wird mit anderen Ganglienblockern wie Hexamethonium, Azamethonium und Tetraethylammonium verglichen. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und ihrer Wirkdauer . Beispielsweise hat this compound eine längere Ganglienblockade und weniger schwere unerwünschte Wirkungen im Vergleich zu Hexamethonium . Weitere ähnliche Verbindungen sind:

- Hexamethonium

- Azamethonium

- Tetraethylammonium

- Mecamylamin

- Pempidin

Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und seiner verlängerten Wirkdauer, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen macht.

Biologische Aktivität

Pentolinium, a quaternary ammonium compound, is primarily known for its role as a ganglionic blocking agent. Its biological activity is significant in the context of cardiovascular medicine, specifically for managing hypertensive crises. This article provides a comprehensive overview of this compound's biological activity, mechanisms of action, clinical applications, and associated research findings.

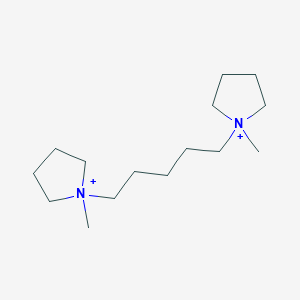

This compound tartrate is the pharmacologically active form used in clinical settings. It consists of two bis-quaternary ammonium cations connected to a tartrate dianion. The structural formula can be represented as follows:

The primary mechanism of action involves antagonizing nicotinic acetylcholine receptors located in autonomic ganglia. By blocking these receptors, this compound inhibits the transmission of nerve impulses that regulate various autonomic functions, including blood pressure control and glandular secretion .

Biological Effects

The administration of this compound leads to several physiological effects:

- Vasodilation : By blocking sympathetic nerve impulses, this compound causes relaxation of blood vessels, resulting in decreased blood pressure.

- Orthostatic Hypotension : Clinical studies have shown that this compound can induce orthostatic hypotension, particularly when patients transition from sitting to standing positions .

- Autonomic Side Effects : Patients may experience dry mouth, pupillary dilation, and urinary retention due to its widespread effects on the autonomic nervous system.

Clinical Applications

This compound has been primarily utilized in the treatment of severe hypertension. Its use has declined with the advent of newer antihypertensive agents that offer improved safety profiles. However, it remains a subject of interest in pharmacological research due to its unique mechanism and effects.

Case Studies

- Hypertensive Crisis Management : In a study involving 95 patients treated with this compound, significant reductions in blood pressure were observed. The average pretreatment blood pressure was 222/137 mm Hg, which decreased to 174/106 mm Hg after treatment .

- Combination Therapy : In cases where tolerance developed or side effects emerged, this compound was often combined with other antihypertensive medications like reserpine or hydralazine .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Pharmacokinetics : Research indicates that this compound undergoes hydrolysis in the body, breaking down into its constituent parts and exhibiting variable pharmacokinetic profiles depending on administration routes (oral, intramuscular, subcutaneous).

- Safety Profile : Significant side effects have been documented. In one study, adverse effects included nasal stuffiness (18%), severe mental depression (6%), and weight gain (21%) among patients treated with this compound combined with Rauwolfia serpentina .

Comparative Analysis

To better understand this compound's position among other ganglionic blockers, a comparative analysis is presented below:

| Compound Name | Structure Type | Primary Use | Key Differences |

|---|---|---|---|

| This compound | Ganglionic blocker | Antihypertensive | Selective nicotinic receptor antagonism |

| Hexamethonium | Ganglionic blocker | Antihypertensive | More severe side effects than this compound |

| Trimethaphan | Ganglionic blocker | Antihypertensive | Shorter duration of action |

| Mecamylamine | Nicotinic antagonist | Smoking cessation | Different receptor selectivity |

| D-tubocurarine | Neuromuscular blocker | Muscle relaxation | Primarily acts at the neuromuscular junction |

Eigenschaften

Key on ui mechanism of action |

Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton. |

|---|---|

CAS-Nummer |

144-44-5 |

Molekularformel |

C15H32N2+2 |

Molekulargewicht |

240.43 g/mol |

IUPAC-Name |

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |

InChI |

InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2 |

InChI-Schlüssel |

XSBSKEQEUFOSDD-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |

Kanonische SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |

melting_point |

213 °C (tartrate salt) |

Key on ui other cas no. |

144-44-5 52-62-0 |

Physikalische Beschreibung |

Solid |

Löslichkeit |

1.16e-05 g/L |

Synonyme |

Pentolinium Pentolinium Tartrate Pentolonium Tartrate Tartrate, Pentolinium Tartrate, Pentolonium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.